

An In-depth Technical Guide to 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4,4'-(1,3-Dimethylbutylidene)diphenol
Cat. No.:	B1346820

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, a bisphenol analog of significant interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its interaction with estrogen receptors and associated signaling pathways. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of key quantitative data. Visualizations of experimental workflows and signaling pathways are included to facilitate a deeper understanding of its molecular interactions and biological effects.

Chemical Identity and Properties

2,2-Bis(4-hydroxyphenyl)-4-methylpentane, also known by its IUPAC name 4-[2-(4-Hydroxyphenyl)-4-methyl-pentan-2-yl]phenol, is a member of the bisphenol family.^{[1][2]} It is structurally related to the well-known Bisphenol A (BPA).

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	4-[2-(4-Hydroxyphenyl)-4-methyl-pentan-2-yl]phenol	[1] [2]
CAS Number	6807-17-6	[1]
Molecular Formula	C ₁₈ H ₂₂ O ₂	[1]
Molecular Weight	270.37 g/mol	[1]
Melting Point	154 °C	[3]
Boiling Point	430.0±25.0 °C (Predicted)	[3]
SMILES	CC(C)CC(C)(c1ccc(O)cc1)c1ccc(O)cc1	[4]
InChI	InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3	[4]

Synthesis and Purification

The synthesis of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane typically involves the acid-catalyzed condensation of phenol with 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK).

Experimental Protocol: Synthesis

Materials:

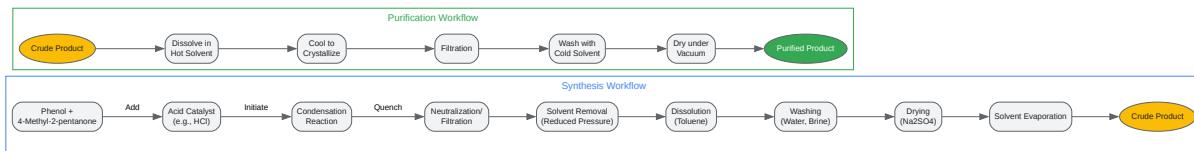
- Phenol
- 4-Methyl-2-pentanone (MIBK)
- Strong acid catalyst (e.g., gaseous Hydrogen Chloride or a sulfonic acid resin)
- Solvent (e.g., Toluene or excess Phenol)

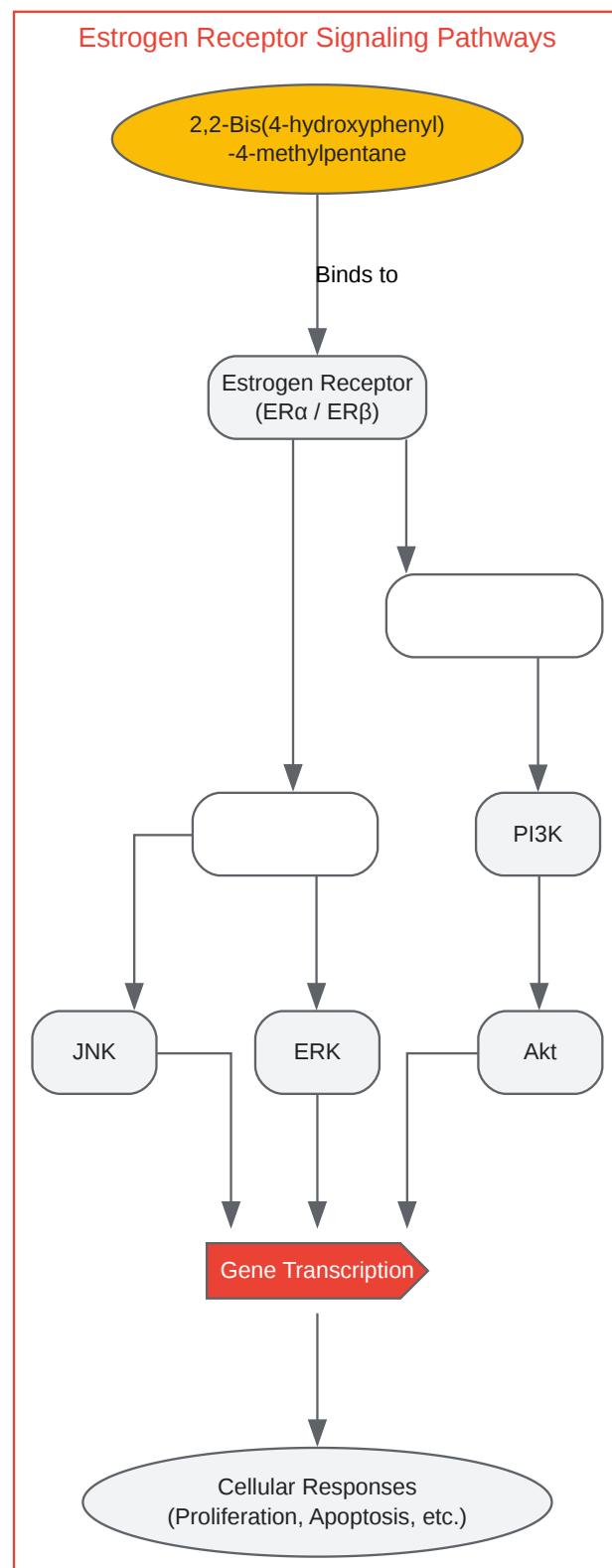
- Methanol
- Sodium Hydroxide solution
- Hydrochloric Acid solution
- Sodium Sulfate (anhydrous)

Procedure:

- A reaction vessel is charged with phenol and 4-methyl-2-pentanone in a suitable molar ratio (typically an excess of phenol is used).
- A strong acid catalyst is introduced to the mixture.
- The reaction mixture is stirred at a controlled temperature to facilitate the condensation reaction.
- Upon completion, the catalyst is neutralized or filtered off.
- The excess phenol and solvent are removed under reduced pressure.
- The crude product is dissolved in a suitable solvent such as toluene.
- The solution is washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is evaporated to yield the crude 2,2-Bis(4-hydroxyphenyl)-4-methylpentane.

Experimental Protocol: Purification


Materials:


- Crude 2,2-Bis(4-hydroxyphenyl)-4-methylpentane
- Recrystallization solvent (e.g., Methylene Chloride, Toluene, or an alcohol-water mixture)

Procedure:

- The crude product is dissolved in a minimal amount of a suitable hot recrystallization solvent.

- The solution is allowed to cool slowly to induce crystallization.
- The resulting crystals are collected by filtration.
- The crystals are washed with a small amount of cold solvent to remove impurities.
- The purified crystals are dried under vacuum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-(1,3-Dimethylbutylidene)diphenol | 6807-17-6 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2,2-Bis(4-hydroxyphenyl)-4-methylpentane [lgcstandards.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Bis(4-hydroxyphenyl)-4-methylpentane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346820#2-2-bis-4-hydroxyphenyl-4-methylpentane-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com